N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
CAS No.:
Cat. No.: VC17284112
Molecular Formula: C25H28NP
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28NP |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine |
| Standard InChI | InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2 |
| Standard InChI Key | ANSCOLJFBTVNQR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine belongs to the class of bidentate phosphine ligands, featuring a phosphorus atom adjacent to a benzyl group and a cyclohexylamine moiety. The molecular structure enables coordination with transition metals such as palladium, platinum, and copper, forming stable complexes critical for catalytic cycles .
Molecular Geometry and Bonding
Synthesis and Optimization
The synthesis of N-(2-(Diphenylphosphino)benzyl)cyclohexanamine typically proceeds via a two-step protocol involving condensation and reduction.
Stepwise Synthesis
-
Condensation Reaction: 2-(Diphenylphosphino)benzaldehyde reacts with cyclohexylamine in dichloromethane under inert conditions, forming an imine intermediate.
-
Reduction: Sodium borohydride (NaBH₄) reduces the imine to the secondary amine, yielding the final product with >85% purity.
Table 1: Synthetic Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Cyclohexylamine, CH₂Cl₂ | Dichloromethane | 25°C | 92% |
| 2 | NaBH₄, MeOH | Methanol | 0°C | 88% |
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from ethanol produces crystals suitable for X-ray analysis .
Catalytic Applications in Organic Synthesis
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine excels in cross-coupling reactions, enabling efficient bond formation under mild conditions.
Suzuki-Miyaura Coupling
Palladium complexes of this ligand catalyze aryl-aryl bond formation between boronic acids and aryl halides. For example, coupling 4-bromotoluene with phenylboronic acid achieves 95% yield at 80°C using 1 mol% catalyst. The ligand’s electron-donating phosphorus atom facilitates oxidative addition of the aryl halide to palladium.
Heck Reaction
In the Heck coupling of styrene with iodobenzene, the ligand-Pd complex achieves 90% conversion in 6 hours, outperforming triphenylphosphine-based catalysts by 20% . The cyclohexyl group’s steric effects suppress β-hydride elimination, enhancing alkene retention.
Table 2: Catalytic Performance in Cross-Coupling Reactions
| Reaction | Substrate | Catalyst Loading | Yield |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromotoluene | 1 mol% | 95% |
| Heck | Iodobenzene | 2 mol% | 90% |
| Buchwald-Hartwig | 4-Chloroaniline | 1.5 mol% | 88% |
Buchwald-Hartwig Amination
The ligand enables C–N bond formation between aryl chlorides and amines at 100°C, achieving 88% yield without requiring harsh conditions. Mechanistic studies suggest that the amine’s coordination to palladium accelerates reductive elimination .
Comparative Analysis with Related Phosphine Ligands
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exhibits distinct advantages over structurally similar ligands.
vs. BINAP and DPPF
Unlike binaphthyl-based ligands (BINAP), this compound’s flexible cyclohexylamine backbone allows adaptation to varying metal coordination geometries, improving substrate compatibility . Compared to 1,1′-bis(diphenylphosphino)ferrocene (DPPF), it offers superior thermal stability, enabling reactions at temperatures exceeding 120°C .
vs. Chiral Derivatives
Table 3: Ligand Comparison
| Ligand | Bite Angle (°) | Thermal Stability | Asymmetric Catalysis |
|---|---|---|---|
| Target Compound | 85 | High (≤150°C) | No |
| BINAP | 92 | Moderate (≤100°C) | Yes |
| DPPF | 78 | Low (≤80°C) | No |
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